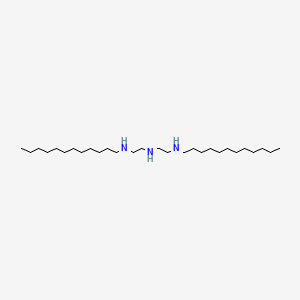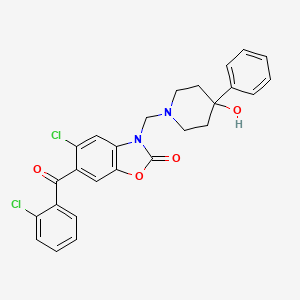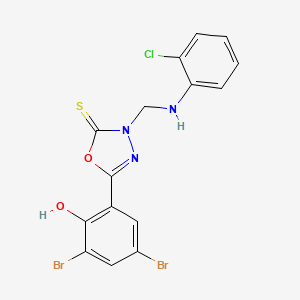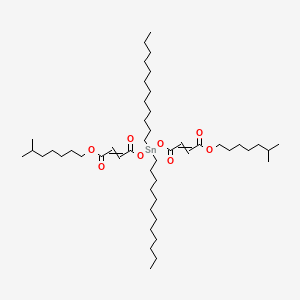
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical properties and applications. This compound is characterized by its molecular formula C48H88O8Sn and a molecular weight of 911.9 g/mol . It is used in various industrial and research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves the reaction of diisooctyl 4-oxoisocrotonate with didodecylstannylene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced equipment to control the reaction environment. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized tin species, while reduction reactions produce reduced forms of the compound .
科学的研究の応用
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by binding to specific sites on target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
Diisooctyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxoisocrotonate): Similar in structure but with different alkyl groups attached to the tin atom.
Diisooctyl 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxoisocrotonate): Another similar compound with different alkyl groups.
Uniqueness
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is unique due to its specific alkyl groups and the resulting chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
84029-64-1 |
|---|---|
分子式 |
C48H88O8Sn |
分子量 |
911.9 g/mol |
IUPAC名 |
4-O-[didodecyl-[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C12H25.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChIキー |
AARHLQFEUGOVLL-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


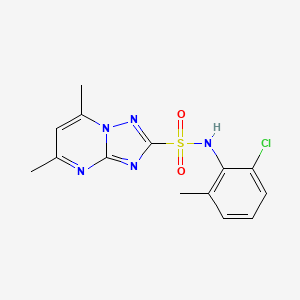

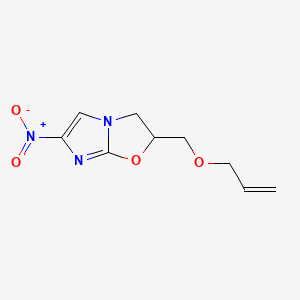
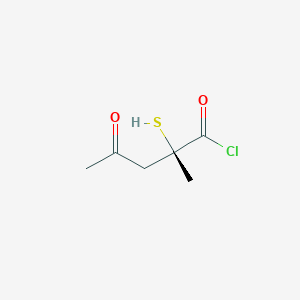
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
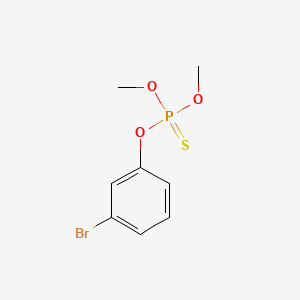
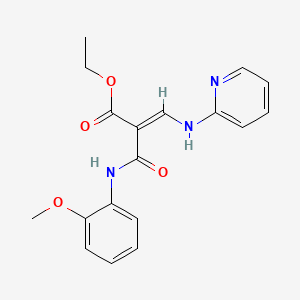
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)



